molecular formula C11H13N3 B065687 6-Quinoxalinamine,2,3,5-trimethyl-(9CI) CAS No. 161697-03-6

6-Quinoxalinamine,2,3,5-trimethyl-(9CI)

Cat. No.: B065687
CAS No.: 161697-03-6
M. Wt: 187.24 g/mol
InChI Key: FTQTXCRKNAHWOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SB 674042 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of advanced organic chemistry techniques and reagents to achieve the desired selectivity and potency .

Industrial Production Methods: Industrial production methods for SB 674042 are not widely documented. Typically, such compounds are produced in specialized facilities equipped with the necessary infrastructure to handle complex organic synthesis and purification processes. The production involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: SB 674042 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Chemistry: SB 674042 is used as a tool compound to study the binding characteristics and selectivity of orexin receptors. It helps in understanding the structure-activity relationships of orexin receptor antagonists .

Biology: In biological research, SB 674042 is used to investigate the role of orexin receptors in various physiological processes. It is particularly useful in studying the effects of orexin receptor antagonism on sleep, appetite, and stress responses .

Medicine: SB 674042 has potential therapeutic applications in the treatment of conditions such as insomnia, anxiety, and depression. By blocking the orexin OX1 receptor, it may help in modulating the physiological processes associated with these conditions .

Industry: In the pharmaceutical industry, SB 674042 is used in drug discovery and development programs aimed at identifying new therapeutic agents targeting orexin receptors .

Mechanism of Action

SB 674042 exerts its effects by selectively binding to the orexin OX1 receptor, thereby blocking the action of orexin peptides. This antagonism prevents the activation of downstream signaling pathways that are normally triggered by orexin binding. The molecular targets and pathways involved include the inhibition of intracellular calcium flux and the reduction of mTOR phosphorylation . These actions contribute to the modulation of physiological processes such as sleep, appetite, and stress responses .

Comparison with Similar Compounds

Uniqueness: SB 674042 is unique in its high selectivity for the orexin OX1 receptor over the OX2 receptor, making it a valuable tool for studying the specific functions of the OX1 receptor. Its high affinity and selectivity contribute to its effectiveness in research and potential therapeutic applications .

Properties

IUPAC Name

2,3,5-trimethylquinoxalin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-6-9(12)4-5-10-11(6)14-8(3)7(2)13-10/h4-5H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQTXCRKNAHWOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=NC(=C(N=C12)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167219
Record name 6-Quinoxalinamine, 2,3,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161697-03-6
Record name 6-Quinoxalinamine, 2,3,5-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161697036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Quinoxalinamine, 2,3,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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